Cinchonamine
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Overview
Description
Cinchonamine is a complex organic compound characterized by its unique bicyclic structure
Scientific Research Applications
Antibacterial Activity
A study conducted by Kumar et al. (2017) synthesized homopolymers from a similar compound, exhibiting significant antibacterial activity against Gram-positive and Gram-negative bacteria. This indicates potential applications in developing antibacterial materials or coatings (Kumar et al., 2017).
Antiprotozoal Activity
Seebacher et al. (2005) explored the antiprotozoal activity of 2-azabicyclo[3.2.2]nonanes derived from bicyclo[2.2.2]octan-2-ones, showing promise as lead compounds for further modifications due to their low cytotoxicity and high antiprotozoal activity (Seebacher et al., 2005).
Chemical Synthesis and Molecular Structure
Moriguchi et al. (2014) synthesized a chiral cyclic amino acid ester related to 2-azabicyclo[2.2.2]octane, highlighting the utility of such compounds in chemical synthesis and molecular structure studies (Moriguchi et al., 2014).
Medicinal Chemistry
Compounds like CP-96,345, closely related to the chemical structure , have shown potential as nonpeptide antagonists of the substance P (NK1) receptor, indicating applications in medicinal chemistry and pharmaceutical development (Snider et al., 1991).
Catalysis
Wallbaum and Martens (1993) utilized a β-amino alcohol derived from a bicyclic proline analogue for catalytic enantioselective addition of diethylzinc to aldehydes, suggesting potential catalytic applications of related compounds (Wallbaum & Martens, 1993).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cinchonamine typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the bicyclic structure and the introduction of the indole and ethanol groups. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cinchonamine can undergo various chemical reactions, including:
- **Ox
Properties
CAS No. |
482-28-0 |
---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[2-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol |
InChI |
InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h2-6,13-14,18,20,22H,1,7-12H2 |
InChI Key |
YAUKSCGKZYUZRH-UHFFFAOYSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO |
SMILES |
C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO |
Canonical SMILES |
C=CC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO |
482-28-0 | |
Synonyms |
cinchonamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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